molecular formula C21H24N4S B2403743 1-methyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)phthalazine CAS No. 2379995-37-4

1-methyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)phthalazine

Cat. No.: B2403743
CAS No.: 2379995-37-4
M. Wt: 364.51
InChI Key: GGBURCMJMWYNOT-UHFFFAOYSA-N
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Description

1-methyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)phthalazine is a complex organic compound that features a unique combination of a piperidine ring, a phthalazine moiety, and a thienopyridine structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)phthalazine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the phthalazine moiety. The final step involves the formation of the thienopyridine structure through cyclization reactions. Common reagents used in these reactions include alkyl halides, sodium hydride (NaH), and various catalysts such as palladium or titanium-based compounds .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)phthalazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like NaH in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-methyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)phthalazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)phthalazine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)phthalazine is unique due to its combination of a piperidine ring, a phthalazine moiety, and a thienopyridine structure. This unique structure imparts distinct chemical and pharmacological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5-[1-(4-methylphthalazin-1-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4S/c1-15-18-4-2-3-5-19(18)21(23-22-15)24-10-6-17(7-11-24)25-12-8-20-16(14-25)9-13-26-20/h2-5,9,13,17H,6-8,10-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBURCMJMWYNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)N3CCC(CC3)N4CCC5=C(C4)C=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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